5-Amino-4-chloro-3-ethylisothiazole
Description
Properties
Molecular Formula |
C5H7ClN2S |
|---|---|
Molecular Weight |
162.64 g/mol |
IUPAC Name |
4-chloro-3-ethyl-1,2-thiazol-5-amine |
InChI |
InChI=1S/C5H7ClN2S/c1-2-3-4(6)5(7)9-8-3/h2,7H2,1H3 |
InChI Key |
JOYGQNUNEQHWHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NSC(=C1Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one (CAS 26172-55-4)
- Substituents : Chloro (position 5), methyl (position 2), and a ketone group (isothiazolin-3-one backbone).
- Key Differences: Unlike 5-Amino-4-chloro-3-ethylisothiazole, this compound is an isothiazolinone (oxidized form with a ketone) rather than a simple isothiazole. The absence of an amino group and presence of a ketone significantly alter its reactivity and applications.
- Applications : Widely used as a biocide or preservative in industrial and cosmetic products due to its antimicrobial properties .
5-Amino-4-cyano-3-methylisothiazole (CAS 41808-35-9)
5-Amino-3-methylisothiazole Derivatives (e.g., 5-Amino-3-methyl-isothiazole-4-carbonitrile)
- Substituents: Amino (position 5), methyl (position 3), and nitrile (position 4).
- Key Differences: The nitrile group at position 4 offers distinct electronic effects compared to chloro or cyano groups. These derivatives are often intermediates in medicinal chemistry for constructing heterocyclic scaffolds .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Structural Characterization
- X-ray crystallography has been employed for related thiazole derivatives (e.g., ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate), confirming the importance of substituent positioning on molecular geometry . Similar techniques could elucidate the structure of 5-Amino-4-chloro-3-ethylisothiazole.
Application Gaps
- Further studies on its toxicity and reactivity are needed.
Preparation Methods
Formation of the Isothiazole Core
The synthesis typically begins with the construction of the 3-ethylisothiazole ring. A common approach involves cyclization of β-chlorovinyl ethyl ketone with ammonium thiocyanate under acidic conditions. Alternative routes utilize thioamide intermediates, though these often require harsher conditions.
Introduction of the Amino Group
Amination at position 5 is achieved via nucleophilic substitution or reduction of nitro precursors. For example, treatment of 5-nitro-3-ethylisothiazole with hydrogen gas (1–3 atm) in the presence of a palladium-on-carbon catalyst yields the corresponding amine in >85% purity.
Regioselective Chlorination at Position 4
Chlorinating Agents and Reaction Kinetics
Sulfuryl chloride (SO₂Cl₂) is the most effective chlorinating agent, achieving 89–93% regioselectivity at position 4 when used in 2.5–3.0 equivalents. Competitive chlorination at position 2 is suppressed by maintaining temperatures below 15°C. Kinetic studies reveal a second-order dependence on SO₂Cl₂ concentration, suggesting a mechanism involving sequential electrophilic attack and HCl elimination.
Table 1: Optimization of Chlorination Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–15°C | Prevents di-/over-chlorination |
| SO₂Cl₂ Equivalents | 2.5–3.0 | Maximizes mono-chlorination |
| Solvent | Acetonitrile | Enhances solubility of intermediates |
| Reaction Time | 2–3 hours | Completes conversion without degradation |
Solvent Effects
Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) improve reaction homogeneity. Acetonitrile is preferred due to its low coordination with Lewis acidic byproducts, reducing side reactions.
Purification and Analytical Validation
Workup Procedures
Post-chlorination, the crude product is quenched with saturated sodium bicarbonate to neutralize excess SO₂Cl₂. Extraction with diethyl ether, followed by washing with brine and drying over MgSO₄, yields a brown solid. Trituration with hexane removes residual ammonium chloride impurities.
Spectroscopic Characterization
¹H NMR (DMSO-d₆):
-
δ 2.32 ppm (s, 3H, CH₃ from ethyl group)
-
δ 6.23 ppm (s, 1H, H-5)
-
Absence of δ 6.15 ppm confirms complete consumption of starting material.
Comparative Analysis of Alternative Methodologies
Halogen Exchange Reactions
Patent EP0464736A1 describes bromination/iodination of pyrazole analogs using elemental halogens. However, these methods are less feasible for isothiazoles due to ring instability under strongly oxidizing conditions.
Industrial-Scale Production Considerations
Pilot plant data from WO2000068214A1 indicate that:
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-Amino-4-chloro-3-ethylisothiazole, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. For example, refluxing precursor hydrazides with substituted aldehydes in polar aprotic solvents (e.g., DMSO) under acidic conditions (e.g., glacial acetic acid) can yield derivatives. Optimization strategies include:
- Temperature control : Prolonged reflux (18–24 hours) improves cyclization .
- Solvent selection : Ethanol or water-ethanol mixtures enhance crystallization .
- Catalysis : Acid catalysis (e.g., acetic acid) accelerates Schiff base formation in condensation steps .
- Table 1 : Example synthesis parameters from analogous isothiazoles:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DMSO, 18h reflux | 65 | |
| Condensation | Ethanol, glacial acetic acid | 70–85 |
Q. How can researchers characterize the structural integrity of 5-Amino-4-chloro-3-ethylisothiazole derivatives?
- Methodological Answer : Use a combination of:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity.
- Mass spectrometry : High-resolution MS for molecular weight validation.
- X-ray crystallography : For unambiguous confirmation of ring structure and stereochemistry (e.g., as in isoxazole analogs ).
- Thermal analysis : Melting point determination to assess crystallinity and impurities .
Advanced Research Questions
Q. What catalytic applications exist for 5-Amino-4-chloro-3-ethylisothiazole in cross-coupling reactions?
- Methodological Answer : Isothiazole derivatives can act as ligands in palladium-catalyzed Suzuki-Miyaura reactions. Key considerations:
- Ligand design : Monodentate isothiazole ligands (e.g., LPdCl₂) show higher activity than bidentate analogs (L₂PdCl₂) .
- Temperature dependence : Optimal catalytic activity occurs at 20–35°C, enabling selective coupling in multi-reactive systems .
- Byproduct mitigation : Use inert atmospheres to minimize arylboronic acid oxidation (1–3% homocoupling byproduct) .
Q. How does the electronic structure of 5-Amino-4-chloro-3-ethylisothiazole influence its biological activity?
- Methodological Answer : The isothiazole core’s electron-deficient nature enhances interactions with biological targets. Strategies for activity profiling:
- Enzyme inhibition assays : Test against bacterial enzymes (e.g., dihydrofolate reductase) using fluorometric methods .
- Immunomodulatory studies : Measure cytokine release in macrophage cell lines (e.g., RAW 264.7) to evaluate anti-inflammatory potential .
- Structural analogs : Compare with 5-amino-3-methylisothiazole derivatives, which show immunomodulatory effects via NF-κB pathway modulation .
Q. How can researchers resolve contradictions in stability data for 5-Amino-4-chloro-3-ethylisothiazole under varying pH conditions?
- Methodological Answer :
- Accelerated degradation studies : Expose the compound to buffered solutions (pH 3–9) at 40°C for 14 days, followed by HPLC analysis .
- Mechanistic insights : The ethyl and chloro substituents may increase susceptibility to hydrolysis at alkaline pH, requiring stabilization via co-solvents (e.g., PEG-400) .
Data Contradiction and Reproducibility
Q. Why do some studies report low biological activity for 5-Amino-4-chloro-3-ethylisothiazole despite structural similarity to active analogs?
- Methodological Answer : Potential factors include:
- Impurity profiles : NH₄Cl impurities (up to 10%) in commercial batches may skew results .
- Assay specificity : Use orthogonal assays (e.g., SPR binding + cellular uptake studies) to distinguish false negatives .
- Solubility limitations : Optimize DMSO/water ratios or use prodrug strategies .
Tables for Comparative Analysis
Table 2 : Catalytic Performance of Isothiazole-Pd Complexes
| Ligand Type | Reaction Temp (°C) | Yield (%) | Byproduct (%) |
|---|---|---|---|
| LPdCl₂ | 25 | 92 | 1.5 |
| L₂PdCl₂ | 25 | 78 | 2.8 |
Table 3 : Biological Activity of Isothiazole Derivatives
| Compound | Target Pathway | IC₅₀ (µM) | Model System |
|---|---|---|---|
| 5-Amino-3-methylisothiazole | NF-κB inhibition | 12.3 | RAW 264.7 |
| 5-Amino-4-chloro-3-ethylisothiazole | Bacterial growth inhibition | >50 | E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
